![molecular formula C11H11NO2S B1268565 4-Benzothiazol-2-yl-butyric acid CAS No. 41387-91-1](/img/structure/B1268565.png)
4-Benzothiazol-2-yl-butyric acid
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Overview
Description
4-Benzothiazol-2-yl-butyric acid is a compound used for proteomics research . It has a molecular formula of C11H11NO2S and a molecular weight of 221.276 .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has been proposed .Molecular Structure Analysis
The structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Physical And Chemical Properties Analysis
4-Benzothiazol-2-yl-butyric acid is a solid substance at room temperature . It has a molecular weight of 221.28 .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, including “4-Benzothiazol-2-yl-butyric acid”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Green Chemistry
Benzothiazoles, including “4-Benzothiazol-2-yl-butyric acid”, have been synthesized using green chemistry methods . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Antibacterial Activity
Benzothiazole derivatives have been studied for their antibacterial activity . They have shown promising results against various bacterial strains including Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Enzyme Inhibitors
Benzothiazoles have been used as enzyme inhibitors . They have shown inhibitory activity against various enzymes, contributing to their wide range of biological activities .
Imaging Reagents
Benzothiazoles have been used as imaging reagents . They have the ability to bind to specific biological targets, making them useful in imaging studies .
Electroluminescent Devices
Benzothiazoles have been used in the creation of electroluminescent devices . Their unique chemical structure allows them to emit light when an electric current is applied, making them useful in the development of these devices .
Mechanism of Action
While the specific mechanism of action for 4-Benzothiazol-2-yl-butyric acid is not mentioned in the retrieved papers, benzothiazole compounds are known to have a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Safety and Hazards
The safety data sheet for 4-Benzothiazol-2-yl-butyric acid indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c13-11(14)7-3-6-10-12-8-4-1-2-5-9(8)15-10/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLYHUQAIHKEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356714 |
Source
|
Record name | 4-Benzothiazol-2-yl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
41387-91-1 |
Source
|
Record name | 4-Benzothiazol-2-yl-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3-benzothiazol-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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